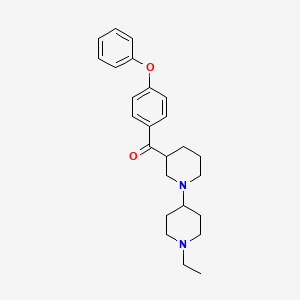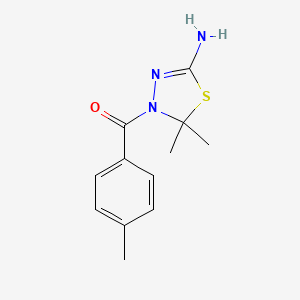
(1'-ethyl-1,4'-bipiperidin-3-yl)(4-phenoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1'-ethyl-1,4'-bipiperidin-3-yl)(4-phenoxyphenyl)methanone, also known as BMS-204352, is a compound that has drawn attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (1'-ethyl-1,4'-bipiperidin-3-yl)(4-phenoxyphenyl)methanone involves the inhibition of acetylcholinesterase and PARP. By inhibiting these enzymes, this compound can increase the level of acetylcholine in the brain and induce cell death in cancer cells with DNA repair defects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application. In the case of Alzheimer's disease, this compound can improve cognitive function by increasing the level of acetylcholine in the brain. In the case of cancer, this compound can induce cell death in cancer cells with DNA repair defects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1'-ethyl-1,4'-bipiperidin-3-yl)(4-phenoxyphenyl)methanone in lab experiments is its specificity for the enzymes acetylcholinesterase and PARP. This specificity allows for targeted inhibition of these enzymes and reduces the risk of off-target effects. However, one limitation of using this compound is its potential toxicity, which can vary depending on the specific application and dosage.
Direcciones Futuras
There are several future directions for the use of (1'-ethyl-1,4'-bipiperidin-3-yl)(4-phenoxyphenyl)methanone in scientific research. One direction is the development of more potent and selective inhibitors of acetylcholinesterase and PARP based on the structure of this compound. Another direction is the investigation of the potential use of this compound in other fields, such as infectious diseases and autoimmune disorders. Additionally, the potential toxicity of this compound should be further investigated to ensure its safety for use in humans.
Métodos De Síntesis
(1'-ethyl-1,4'-bipiperidin-3-yl)(4-phenoxyphenyl)methanone can be synthesized through a multi-step process involving the reaction of 4-phenoxybenzaldehyde with piperidine and subsequent reduction with sodium borohydride. The final product is obtained through reaction with 1-chloroethyl chloroformate.
Aplicaciones Científicas De Investigación
(1'-ethyl-1,4'-bipiperidin-3-yl)(4-phenoxyphenyl)methanone has been investigated for its potential applications in various fields of scientific research. One such application is in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the level of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Another potential application of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition can lead to the death of cancer cells that have defects in DNA repair mechanisms, making this compound a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
[1-(1-ethylpiperidin-4-yl)piperidin-3-yl]-(4-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-2-26-17-14-22(15-18-26)27-16-6-7-21(19-27)25(28)20-10-12-24(13-11-20)29-23-8-4-3-5-9-23/h3-5,8-13,21-22H,2,6-7,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECXDKITLCGBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCCC(C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 1-[3-(1H-benzimidazol-2-yl)propanoyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6013952.png)

![N''-(2,4-dimethylphenyl)-N-[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6013973.png)

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(1-methyl-2-pyrrolidinyl)methyl]amine](/img/structure/B6013980.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B6013988.png)
![1-cycloheptyl-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6013994.png)
![1-(4-fluorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6013996.png)
![methyl 5-methyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6013997.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-3-furancarboxamide](/img/structure/B6013999.png)
![6-chloro-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6014012.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide](/img/structure/B6014025.png)
![3-[3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6014030.png)
![4-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-nitrobenzamide](/img/structure/B6014037.png)
